molecular formula C15H21ClN2O3S B6502117 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol CAS No. 1396801-20-9

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol

Cat. No.: B6502117
CAS No.: 1396801-20-9
M. Wt: 344.9 g/mol
InChI Key: PBZNGHRYXPRSQI-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorobenzenesulfonyl group at the 4-position and a cyclopropylethanol moiety at the 1-position. The sulfonyl group is strongly electron-withdrawing, which may enhance stability and influence receptor binding compared to other piperazine derivatives.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZNGHRYXPRSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step often involves the reaction of piperazine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Cyclopropylation: : The next step involves the introduction of the cyclopropylethanol group. This can be achieved through a nucleophilic substitution reaction where the piperazine intermediate reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as potassium carbonate.

  • Purification: : The final product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters and scaling up the purification processes to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group in the cyclopropylethanol moiety can be oxidized to form a ketone or carboxylic acid under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to modify the sulfonyl group or the piperazine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.

    Reduction: Formation of reduced sulfonyl or piperazine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new therapeutic agents.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Explored as a potential drug candidate due to its ability to interact with various biological targets.

  • Industry: : Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the cyclopropylethanol moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five related piperazine derivatives from the evidence (Table 1). Key differences in substituents and functional groups are highlighted:

Compound Name Piperazine Substituent Additional Moieties Molecular Formula CAS Number Therapeutic/Functional Relevance
Target Compound 3-Chlorobenzenesulfonyl Cyclopropylethanol - - Unknown (structural analysis only)
[1-(4-Chlorophenyl)cyclopropyl]piperazin-1-ylmethanone 4-Chlorophenylacyl Cyclopropane C₁₅H₁₈ClN₂O - Research intermediate
2-[4-(Fmoc)piperazin-1-yl]acetic acid 9-Fluorenylmethoxycarbonyl (Fmoc) Acetic acid C₂₁H₂₂N₂O₄ 180576-05-0 Peptide synthesis protecting group
Letermovir 3-Methoxyphenyl Quinazoline, trifluoromethylphenyl C₂₉H₂₈F₄N₄O₄ - Antiviral (CMV prophylaxis)
Zuclopenthixol Hydrochloride 2-Chlorothioxanthene Ethanol C₂₂H₂₅ClN₂OS 58045-23-1 Antipsychotic (long-acting injection)
Levocetirizine Dihydrochloride 4-Chlorobenzhydryl Ethoxyacetic acid C₂₁H₂₅ClN₂O₃ 130018-87-0 Antihistamine (allergy treatment)

Key Observations:

Substituent Effects on Piperazine:

  • The target compound’s 3-chlorobenzenesulfonyl group is more polar and electron-withdrawing than the 4-chlorophenylacyl group in , which may reduce lipophilicity and alter metabolic stability.
  • Letermovir’s 3-methoxyphenyl and trifluoromethylphenyl groups enhance selectivity for viral targets, while Zuclopenthixol’s thioxanthene moiety contributes to dopamine receptor antagonism.

Cyclopropane vs. Other Rings: The cyclopropylethanol group in the target compound introduces rigidity, contrasting with Levocetirizine’s flexible ethoxyacetic acid chain , which improves bioavailability.

Pharmacological and Functional Implications

  • Receptor Binding: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine). The sulfonyl group in the target compound may reduce affinity for G protein-coupled receptors (GPCRs) compared to 4-chlorobenzhydryl in Levocetirizine , which binds histamine H₁ receptors.
  • Therapeutic Potential: Letermovir’s antiviral activity and Zuclopenthixol’s antipsychotic effects highlight the role of piperazine in diverse applications. The target compound’s lack of aromatic bulk (e.g., thioxanthene in ) may limit CNS penetration, suggesting non-neurological applications.

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